2-CF₃ vs. 4-CF₃ Substitution Effects
Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate (CAS 17515-73-0) differs from its 4-CF₃ regioisomer, ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate (CAS 26431-52-7), in the positional attachment of the trifluoromethyl group. While both compounds share the identical molecular formula (C₉H₉F₃O₃) and molecular weight (222.16 g/mol), the 2-CF₃ placement in the target compound positions the strongly electron-withdrawing group adjacent to the furan oxygen atom, whereas the 4-CF₃ regioisomer locates the substituent at the position beta to the oxygen [1]. This regioisomeric difference alters the electron density distribution across the furan π-system, directly influencing the compound's reactivity in nucleophilic additions, electrophilic aromatic substitutions, and cross-coupling reactions. The 2-CF₃ furan core has been specifically utilized in patented synthetic sequences for downstream reduction to aldehydes and further functionalization, establishing a validated synthetic trajectory that the 4-CF₃ isomer cannot reliably substitute without process re-optimization .
| Evidence Dimension | Positional isomerism and electronic effect |
|---|---|
| Target Compound Data | 2-CF₃ substitution at furan C2 position; electron-withdrawing effect directly adjacent to ring oxygen |
| Comparator Or Baseline | Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate (CAS 26431-52-7) with 4-CF₃ substitution at C4 position |
| Quantified Difference | Not quantified; differentiated by substitution pattern geometry and resonance effects |
| Conditions | Furan ring substitution pattern analysis; molecular formula C₉H₉F₃O₃ |
Why This Matters
Procurement of the incorrect regioisomer compromises synthetic reproducibility, alters downstream reaction outcomes, and invalidates SAR data in lead optimization programs.
- [1] American Elements. Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate, CAS 26431-52-7. American Elements Product Catalog. View Source
